molecular formula C17H22N4O2S B2986990 4-amino-N-(2-morpholinoethyl)-3-(p-tolyl)isothiazole-5-carboxamide CAS No. 1286720-36-2

4-amino-N-(2-morpholinoethyl)-3-(p-tolyl)isothiazole-5-carboxamide

Cat. No.: B2986990
CAS No.: 1286720-36-2
M. Wt: 346.45
InChI Key: FREXJHDBKKCJEV-UHFFFAOYSA-N
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Description

4-Amino-N-(2-morpholinoethyl)-3-(p-tolyl)isothiazole-5-carboxamide is a synthetic small molecule featuring an isothiazole core substituted with a p-tolyl group at position 3, a carboxamide moiety at position 5, and a morpholinoethylamine side chain. The morpholino group enhances solubility and bioavailability, while the p-tolyl substituent contributes to lipophilicity and target binding.

Properties

IUPAC Name

4-amino-3-(4-methylphenyl)-N-(2-morpholin-4-ylethyl)-1,2-thiazole-5-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H22N4O2S/c1-12-2-4-13(5-3-12)15-14(18)16(24-20-15)17(22)19-6-7-21-8-10-23-11-9-21/h2-5H,6-11,18H2,1H3,(H,19,22)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

FREXJHDBKKCJEV-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC=C(C=C1)C2=NSC(=C2N)C(=O)NCCN3CCOCC3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H22N4O2S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

346.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-amino-N-(2-morpholinoethyl)-3-(p-tolyl)isothiazole-5-carboxamide typically involves multiple steps:

    Formation of the Isothiazole Ring: The isothiazole ring can be synthesized through the cyclization of appropriate precursors, such as thioamides and α-haloketones, under acidic or basic conditions.

    Introduction of the p-Tolyl Group: The p-tolyl group can be introduced via a Friedel-Crafts acylation reaction, where p-tolyl chloride reacts with the isothiazole ring in the presence of a Lewis acid catalyst like aluminum chloride.

    Attachment of the Morpholinoethyl Group: The morpholinoethyl group can be attached through a nucleophilic substitution reaction, where a morpholine derivative reacts with an appropriate electrophilic intermediate.

    Formation of the Carboxamide Group: The carboxamide group can be formed by reacting the intermediate with an amine, such as ammonia or an amine derivative, under suitable conditions.

Industrial Production Methods

Industrial production of this compound would likely involve optimization of the above synthetic routes to ensure high yield and purity. This could include the use of continuous flow reactors, advanced purification techniques, and stringent quality control measures.

Chemical Reactions Analysis

Types of Reactions

    Oxidation: The compound can undergo oxidation reactions, particularly at the amino and morpholinoethyl groups, using oxidizing agents like hydrogen peroxide or potassium permanganate.

    Reduction: Reduction reactions can occur at the carboxamide group, converting it to an amine using reducing agents such as lithium aluminum hydride.

    Substitution: The compound can participate in nucleophilic substitution reactions, especially at the morpholinoethyl group, where nucleophiles can replace the morpholino group.

Common Reagents and Conditions

    Oxidation: Hydrogen peroxide, potassium permanganate, and other oxidizing agents under acidic or basic conditions.

    Reduction: Lithium aluminum hydride, sodium borohydride, and other reducing agents under anhydrous conditions.

    Substitution: Nucleophiles such as amines, thiols, and halides under various conditions depending on the desired substitution.

Major Products

    Oxidation: Oxidized derivatives of the amino and morpholinoethyl groups.

    Reduction: Reduced amine derivatives of the carboxamide group.

    Substitution: Substituted derivatives where the morpholino group is replaced by other nucleophiles.

Scientific Research Applications

Chemistry

In chemistry, 4-amino-N-(2-morpholinoethyl)-3-(p-tolyl)isothiazole-5-carboxamide is used as a building block for the synthesis of more complex molecules. Its unique structure allows for the exploration of various chemical reactions and pathways.

Biology

In biological research, this compound is studied for its potential as a bioactive molecule. It may exhibit properties such as enzyme inhibition, receptor binding, or antimicrobial activity, making it a candidate for drug development.

Medicine

In medicine, the compound is investigated for its therapeutic potential. It may be explored as a lead compound for the development of new pharmaceuticals targeting specific diseases or conditions.

Industry

In industrial applications, the compound could be used in the development of new materials, such as polymers or coatings, due to its unique chemical properties.

Mechanism of Action

The mechanism of action of 4-amino-N-(2-morpholinoethyl)-3-(p-tolyl)isothiazole-5-carboxamide depends on its specific application. In biological systems, it may interact with molecular targets such as enzymes, receptors, or nucleic acids. The compound’s structure allows it to fit into active sites or binding pockets, thereby modulating the activity of the target molecule. Pathways involved could include signal transduction, metabolic pathways, or gene expression regulation.

Comparison with Similar Compounds

Comparison with Similar Compounds

Structural and Functional Analogues

The compound shares structural homology with several heterocyclic carboxamides. Key comparisons include:

Compound Name Core Structure Substituents Molecular Weight Biological Activity (Reported) Reference
4-amino-N-(2-(thiophen-2-yl)ethyl)-3-(p-tolyl)isothiazole-5-carboxamide Isothiazole Thiophen-2-yl ethylamine ~403.5 g/mol* Not specified
N-[4-(Diethylamino)phenyl]-5-methyl-3-(5-methylthiophen-2-yl)isoxazole-4-carboxamide Isoxazole Diethylaminophenyl, methylthiophene ~383.5 g/mol Antimalarial (in vitro screening)
5-Methyl-N-(1,3-thiazol-2-yl)isoxazole-4-carboxamide Isoxazole Methyl, thiazol-2-ylamine ~223.2 g/mol Crystallographic characterization
5-[2,4-bis(phenylmethoxy)-5-propan-2-ylphenyl]-N-ethyl-4-[4-(morpholin-4-ylmethyl)phenyl]-1,2-oxazole-3-carboxamide Isoxazole Morpholinomethylphenyl, bis(benzyloxy)isopropylphenyl ~712.8 g/mol Kinase inhibition (hypothetical)

*Molecular weights estimated from analogous structures in .

Key Differences

Core Heterocycle: The isothiazole core in the target compound distinguishes it from isoxazole (e.g., ) and thiazole (e.g., ) derivatives.

Substituent Effects: The morpholinoethyl side chain enhances solubility and membrane permeability compared to thiophen-2-yl ethylamine in or diethylaminophenyl in .

Synthetic Routes: Synthesis of the target compound likely involves coupling 3-(p-tolyl)-4-aminoisothiazole-5-carboxylic acid with 2-morpholinoethylamine, analogous to methods in . This contrasts with the Oxone®-mediated cyclization used for isoxazoles in .

Research Findings and Data

Pharmacological Insights

  • Morpholino derivatives (e.g., ) demonstrate enhanced blood-brain barrier penetration and oral bioavailability compared to non-morpholino analogs.
  • Isoxazole carboxamides (e.g., ) show moderate antimalarial activity (IC₅₀: 1–10 μM), while thiazole derivatives () exhibit kinase inhibition (pIC₅₀: 6–7).

Structure-Activity Relationship (SAR)

  • Morpholino Group: Critical for solubility; replacement with thiophen-2-yl () reduces polarity and may limit CNS penetration.
  • p-Tolyl vs. Methylthiophene : The bulkier p-tolyl group may improve target selectivity but reduce metabolic stability .

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